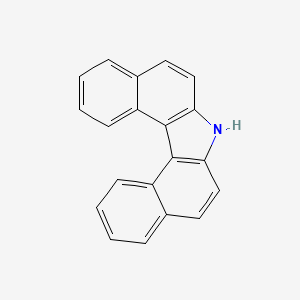

7H-Dibenzo(c,g)carbazole

Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) and N-Heterocyclic Aromatic Hydrocarbons (NAHs) in Environmental and Biological Research

Polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing counterparts, N-heterocyclic aromatic hydrocarbons (NAHs), are widespread environmental pollutants. tandfonline.comfrontiersin.org Their release into the environment from both natural sources, such as forest fires, and anthropogenic activities, including industrial processes and the burning of fossil fuels, is a global concern. gov.nt.camdpi.com

PAHs are known for their persistence in the environment, resistance to degradation, and their ability to bioaccumulate in organisms. scispace.comdcceew.gov.au Many PAHs are recognized as mutagens, carcinogens, and teratogens. frontiersin.orgscispace.com High-molecular-weight PAHs, those with four to seven rings, are particularly noted for their carcinogenic and mutagenic effects. mdpi.com The International Agency for Research on Cancer (IARC) has classified several PAHs as carcinogenic or probably carcinogenic to humans. frontiersin.org

NAHs, which include compounds like 7H-Dibenzo[c,g]carbazole, are also of significant environmental and biological concern. tandfonline.comnih.gov These compounds are structurally similar to PAHs but contain at least one nitrogen atom in their aromatic ring system. fiveable.meopenmedicinalchemistryjournal.com This structural feature can influence their chemical properties, metabolic activation, and biological effects. nih.govtandfonline.com The presence of nitrogen can alter the electron distribution within the molecule, affecting its reactivity and interaction with biological macromolecules. fiveable.meopenmedicinalchemistryjournal.com

Historical Perspectives on 7H-Dibenzo[c,g]carbazole Research Evolution

Early research on 7H-Dibenzo[c,g]carbazole dates back to the mid-20th century, with initial studies focusing on its carcinogenic potential. An oral carcinogenicity study in 1950 demonstrated that DBC induced forestomach tumors in mice. ca.gov By 1983, the International Agency for Research on Cancer (IARC) concluded there was sufficient evidence of its carcinogenicity in experimental animals. inchem.org

Subsequent research delved into the metabolic pathways and mechanisms of action of DBC. Studies in the late 1980s and early 1990s investigated its binding to DNA and polynucleotides, revealing that its binding is dependent on metabolic activation by microsomal enzymes. oup.com Research also explored the mutagenicity of DBC and its metabolites in various assay systems. While initial reverse-mutation assays in Salmonella typhimurium were negative, forward mutation assays showed that DBC and some of its metabolites were indeed mutagenic. epa.gov

The synthesis of various DBC derivatives and their characterization has been a crucial aspect of the research, allowing for a more detailed understanding of its metabolism and structure-activity relationships. oup.comacs.org For instance, the nitration of DBC was first reported in 1932, but further detailed studies on its nitrated and hydroxylated derivatives found in airborne particulates emerged much later. acs.org

Current Research Landscape and Interdisciplinary Relevance of 7H-Dibenzo[c,g]carbazole

The current research landscape for 7H-Dibenzo[c,g]carbazole is multifaceted, with ongoing investigations into its metabolic activation, genotoxicity, and the precise mechanisms of its carcinogenicity. nih.gov Scientists are working to fully elucidate the biotransformation pathways of DBC and to identify the ultimate carcinogenic metabolites. nih.gov It is understood that cytochrome P450 (CYP) enzymes are central to its metabolism. nih.govmedchemexpress.com

The interdisciplinary relevance of DBC is evident in the range of fields actively studying it, including environmental science, toxicology, oncology, and computational chemistry. Environmental scientists monitor its presence in various environmental matrices, while toxicologists assess its adverse health effects. nih.govca.gov Oncologists are interested in its role in carcinogenesis, and computational chemists use modeling to gain insights into its metabolic processes. epa.govresearchgate.net

Recent studies have also explored the photoactivation of DBC by UVA light, which can lead to genotoxicity and oxidative stress. nih.gov Furthermore, research continues to compare the biological effects of DBC with other N-heterocyclic aromatic compounds to better understand the contribution of this class of compounds to the carcinogenic potential of complex environmental mixtures. tandfonline.com

Table 1: Key Research Findings on 7H-Dibenzo[c,g]carbazole

| Research Area | Key Findings | References |

|---|---|---|

| Carcinogenicity | Potent local and systemic carcinogen in animal studies, inducing tumors in various organs. | nih.govtandfonline.comnj.govca.gov |

| Metabolism | Metabolized by cytochrome P450 enzymes, leading to the formation of phenolic metabolites. | nih.govoup.commedchemexpress.com |

| Genotoxicity | Induces DNA adducts, mutations in human fibroblasts, and micronuclei in human blood lymphocytes. | medchemexpress.com |

| Mutagenicity | Mutagenic in forward mutation assays; some metabolites are directly mutagenic. | epa.gov |

| Environmental Presence | Occurs in complex organic mixtures from incomplete combustion, including tobacco smoke. | nih.govnj.govinchem.org |

| Chemical Properties | High lipophilicity, but more water-soluble and metabolized faster than homocyclic aromatics. | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJXCDGCXVZHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059755 | |

| Record name | 7H-Dibenzo[c,g]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

7h-dibenzo(c,g)carbazole is a crystalline solid., Solid; [HSDB] | |

| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18206 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7H-Dibenzo(c,g)carbazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4268 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN COMMON ORG SOLVENTS, INSOL IN PETROLEUM ETHER, 63 ug/L | |

| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM ETHANOL | |

CAS No. |

194-59-2, 28641-62-5 | |

| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18206 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7H-Dibenzo[c,g]carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Dibenzo(c,g)carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000194592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Dibenzo(c,g)carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028641625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Dibenzo[c,g]carbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Dibenzo[c,g]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-dibenzo[c,g]carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZF1OJI89D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158 °C | |

| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Derivatization Strategies of 7h Dibenzo C,g Carbazole

Established Synthetic Routes for 7H-Dibenzo[c,g]carbazole Core Scaffold

The synthesis of the core 7H-Dibenzo[c,g]carbazole (DBC) scaffold can be achieved through several established routes. One common method involves the Fischer indole (B1671886) synthesis. This process can utilize precursors like 8-methoxy-2-tetralone (B1364922) and 2-naphthyl-hydrazine to construct the carbazole (B46965) framework. nih.gov Another documented method for synthesizing the DBC core starts from 1,1'-Bi-2-naphthol. chemicalbook.com A straightforward approach involves the use of Tetralon-2-β-naphthylhydrazon. wikipedia.org In this method, the intermediate compound, 1,2-Dihydro-3,4,5,6-dibenzocarbazole, loses a molecule of hydrogen upon heating in the presence of air to yield 7H-Dibenzo[c,g]carbazole. wikipedia.org

Synthesis of Nitrated 7H-Dibenzo[c,g]carbazole Derivatives

The introduction of nitro groups onto the 7H-Dibenzo[c,g]carbazole structure has been a subject of study, leading to the synthesis of various nitrated derivatives. These compounds are of interest as they have been identified in environmental sources and are studied for their potential biological activities. acs.orgnih.gov The direct nitration of DBC can lead to the formation of mono- and di-nitro derivatives. acs.org

Regioselective Nitration Processes

The nitration of 7H-Dibenzo[c,g]carbazole and its hydroxylated derivatives has been shown to be a regioselective process. acs.orgnih.gov The nitro group is exclusively introduced at the 5 and/or the symmetric 9 position of the DBC core. acs.orgnih.gov This selectivity is observed in the nitration of the parent DBC molecule as well as in its hydroxy-substituted analogs, such as 2-hydroxy-DBC, 3-hydroxy-DBC, and 4-hydroxy-DBC. acs.orgnih.gov For instance, the reaction of DBC with nitric acid in acetic acid at elevated temperatures yields 5-NO₂-DBC. acs.orgacs.org Under more concentrated nitric acid conditions, 5,9-Di-NO₂-DBC can be synthesized. acs.org

Characterization of Nitrated Metabolites

The synthesis and characterization of nitrated 7H-Dibenzo[c,g]carbazole and its nitrophenolic metabolites have been reported. acs.orgnih.gov These studies involve the preparation of these compounds to serve as standards for comparison in metabolic and environmental analyses. nih.gov The characterization of these derivatives is typically accomplished using various spectroscopic techniques to confirm their molecular structures. acs.org

Synthesis of Hydroxylated 7H-Dibenzo[c,g]carbazole Derivatives

Hydroxylated derivatives of 7H-Dibenzo[c,g]carbazole are significant as they represent metabolites formed in biological systems. nih.govnih.gov The synthesis of these phenolic and quinone derivatives is crucial for toxicological studies and for understanding the metabolic pathways of DBC. nih.gov

Chemical Synthesis of Phenolic Derivatives

Several monohydroxylated derivatives of 7H-Dibenzo[c,g]carbazole have been synthesized. nih.gov These include 1-hydroxy-DBC, 2-hydroxy-DBC, 3-hydroxy-DBC, 4-hydroxy-DBC, 5-hydroxy-DBC, and 13c-hydroxy-DBC. nih.govnih.gov The synthesis of 2-OH-DBC, 3-OH-DBC, and 4-OH-DBC can be achieved by substituting the β-tetralone used for the parent compound with 5-, 6-, and 7-methoxy-β-tetralone, respectively. oup.com The resulting methoxy-DBC derivatives are then demethylated, for example, using boron tribromide, to yield the final phenolic products. oup.com The synthesis of 1-hydroxy-DBC has been accomplished starting from 8-methoxy-2-tetralone and 2-naphthyl-hydrazine, followed by demethylation. nih.gov 5-hydroxy-DBC can be prepared through the hydrolysis of 5-acetoxy-N-acetyl-DBC. nih.gov

The following table summarizes some of the synthesized phenolic derivatives of 7H-Dibenzo[c,g]carbazole.

| Derivative Name | Starting Materials/Key Intermediates | Reference |

| 1-hydroxy-7H-dibenzo[c,g]carbazole | 8-methoxy-2-tetralone and 2-naphthyl-hydrazine | nih.gov |

| 2-hydroxy-7H-dibenzo[c,g]carbazole | 5-methoxy-β-tetralone | oup.com |

| 3-hydroxy-7H-dibenzo[c,g]carbazole | 6-methoxy-β-tetralone | oup.com |

| 4-hydroxy-7H-dibenzo[c,g]carbazole | 7-methoxy-β-tetralone | oup.com |

| 5-hydroxy-7H-dibenzo[c,g]carbazole | 5-acetoxy-N-acetyl-DBC | nih.gov |

| 13c-hydroxy-7H-dibenzo[c,g]carbazole | DBC and benzoyl peroxide | nih.gov |

Synthesis of Quinone Metabolites

The metabolic activation of 7H-Dibenzo[c,g]carbazole can also proceed through the formation of reactive o-quinones. researchgate.net The synthesis of DBC-3,4-dione, a quinone metabolite, has been reported. researchgate.net It is hypothesized that such quinones can act as reactive Michael acceptors. researchgate.net

Synthesis of N-Substituted 7H-Dibenzo[c,g]carbazole Derivatives

The substitution at the nitrogen atom of the 7H-dibenzo[c,g]carbazole (DBC) core is a primary strategy for creating a diverse library of derivatives. mdpi.comnih.gov This approach allows for the introduction of various functional groups, which can significantly influence the compound's characteristics. The synthesis of these N-substituted derivatives is often pursued to explore their potential in areas such as materials science and medicinal chemistry. nih.gov The reactivity of the N-H bond in the carbazole moiety facilitates reactions like alkylation and acylation, leading to the corresponding N-substituted products.

N-Methylated Derivatives

N-methylation is a fundamental derivatization of 7H-dibenzo[c,g]carbazole. The synthesis of N-methyl-7H-dibenzo[c,g]carbazole is typically achieved through the reaction of the parent compound with an appropriate methylating agent, such as iodomethane. chemicalbook.comnih.gov This reaction introduces a methyl group onto the nitrogen atom of the carbazole ring system. The complete characterization of N-methyl-DBC has been accomplished using various spectroscopic methods, including UV, IR, fluorescence, high-resolution NMR spectra, and high-resolution mass spectrometry. nih.gov

Table 1: Synthesis of N-Methyl-7H-dibenzo[c,g]carbazole

| Reactant 1 | Reactant 2 | Product |

|---|

N-Acetylated Derivatives

N-acetylation introduces an acetyl group to the nitrogen atom of the carbazole ring. This derivatization is not only used to create new analogues but also serves as a method to stabilize reactive metabolites for analytical purposes. nih.gov For instance, the acetylation of phenolic metabolites of DBC has been shown to stabilize these compounds, facilitating their structural elucidation and quantification. nih.gov The synthesis can also proceed by reacting N-acetyl-DBC with other reagents to create more complex derivatives, such as N-acetyl-5-nitro-DBC. acs.org

Table 2: Synthesis of N-Acetylated-7H-dibenzo[c,g]carbazole Derivative

| Reactant | Reagent | Product | Yield |

|---|

Advanced Synthetic Strategies for Novel 7H-Dibenzo[c,g]carbazole Analogues

The development of novel analogues of 7H-dibenzo[c,g]carbazole often requires more sophisticated synthetic methodologies beyond simple N-substitution. Advanced strategies focus on constructing the polycyclic carbazole core with pre-installed functional groups or developing innovative cyclization and annulation reactions. nih.gov

One prominent approach involves Lewis acid-catalyzed reactions, which can facilitate cascade or domino reactions to build the complex carbazole framework in a single pot. nih.gov These methods might include Friedel-Crafts arylation, electrocyclization, and intramolecular cyclization to form the fused ring system efficiently. nih.gov For example, strategies used for synthesizing other functionalized carbazoles, such as transition metal-catalyzed coupling reactions and intramolecular oxidative C-N bond formation, could be adapted to create unique 7H-dibenzo[c,g]carbazole analogues. nih.gov These advanced techniques provide access to derivatives with substitutions on the carbocyclic rings, complementing the N-substitution strategies and enabling the creation of a wider range of novel compounds for research. nih.govnih.gov

Metabolic Pathways and Biotransformation Mechanisms of 7h Dibenzo C,g Carbazole

Overview of 7H-Dibenzo[c,g]carbazole Biotransformation Pathways

The biotransformation of 7H-Dibenzo[c,g]carbazole (DBC) involves several enzymatic pathways, with the cytochrome P450 (CYP) family of enzymes playing a central role. nih.govmedchemexpress.com The metabolic process is not yet fully understood, and the specific ultimate carcinogenic metabolites have not been definitively identified. nih.govmedchemexpress.com

Two primary pathways of metabolic activation have been proposed based on structure-activity relationship studies: one involving the carbon atoms of the aromatic rings and another at the nitrogen atom of the pyrrole (B145914) ring. nih.govmedchemexpress.comresearchgate.net The specific pathway that is favored may be linked to the tissue and organ specificity of DBC's carcinogenic effects. nih.govmedchemexpress.comresearchgate.net

The initial and critical step in DBC metabolism is the formation of monohydroxylated derivatives, a reaction mediated by monooxygenases. oup.com This hydroxylation can occur at various positions on the DBC molecule, leading to a variety of metabolites. Beyond the pivotal role of CYP enzymes, other enzymatic systems are also involved in the metabolic activation of DBC. These include one-electron oxidation processes and oxidation catalyzed by aldo-keto reductases. nih.govmedchemexpress.comresearchgate.net

The general metabolic scheme for DBC can be summarized as follows:

Oxidation: The primary step is the oxidation of the DBC molecule.

Hydroxylation: This leads to the formation of various hydroxylated metabolites.

Further Oxidation: Phenolic metabolites of DBC can undergo further oxidation to form diones. oup.com

Role of Cytochrome P450 (CYP) Enzymes in 7H-Dibenzo[c,g]carbazole Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP1 family, is instrumental in the metabolism of 7H-Dibenzo[c,g]carbazole (DBC). nih.govmedchemexpress.comoup.comnih.gov These enzymes are involved in the metabolic activation of DBC, a critical step that can lead to the formation of mutagenic and carcinogenic metabolites. oup.com The induction of CYP1 family genes, which are regulated by the aromatic hydrocarbon receptor (AHR), has been shown to decrease the genotoxicity of DBC, suggesting a role for these enzymes in both detoxification and activation pathways. oup.comnih.gov

The specific roles of different CYP1 enzymes in DBC metabolism have been elucidated through studies using knockout mice and in vitro experiments with human CYP enzymes. oup.comnih.gov These studies have revealed that the contribution of each CYP1 enzyme to DBC metabolism varies depending on the tissue and whether the enzymes are induced. oup.comnih.gov

Cytochrome P450 1A1 (CYP1A1) is a key enzyme in the metabolism of 7H-Dibenzo[c,g]carbazole (DBC). researchgate.netoup.comnih.govdigitellinc.comnih.gov It is primarily an extrahepatic enzyme, with low constitutive expression in the liver. researchgate.net However, its expression can be induced by compounds like β-naphthoflavone (BNF). oup.comnih.gov

In induced liver and lung tissues, CYP1A1 is a major contributor to DBC metabolism. oup.comnih.gov Studies using BNF-induced mice have shown that CYP1A1 is primarily responsible for generating 1-OH-DBC, 2-OH-DBC, and (5+6)-OH-DBC. oup.comnih.gov The involvement of CYP1A1 in the metabolic activation of DBC to mutagenic metabolites has been demonstrated in Chinese hamster V79 cells engineered to express this enzyme. oup.com Furthermore, computational studies have provided insights into the mechanism of DBC metabolism by human CYP1A1, identifying the C5 position as the dominant site of metabolism through an electrophilic addition-rearrangement mechanism. digitellinc.comnih.gov The similarities in DNA adduct patterns produced by DBC in cells expressing CYP1A1 suggest a metabolic pathway that involves the aromatic ring system. nih.gov

Cytochrome P450 1A2 (CYP1A2) plays a significant role in the metabolism of 7H-Dibenzo[c,g]carbazole (DBC), particularly in the liver where it is constitutively expressed. oup.comnih.govresearchgate.net In non-induced liver tissue, CYP1A2 is the primary enzyme responsible for metabolizing DBC. oup.comnih.gov

Studies have shown that CYP1A2 primarily generates (5+6)-OH-DBC as a metabolite. oup.comnih.gov Interestingly, while the expression of CYP1A1 can activate DBC to form mutagenic metabolites, the co-expression of CYP1A2 with N-acetyltransferase has been observed to nearly eliminate this mutagenic activation. oup.com The metabolic activity of CYP1A2, along with CYP1A1, is implicated in the activation of DBC that can lead to DNA damage. researchgate.net The DNA adduct patterns resulting from CYP1A2-mediated biotransformation are similar to those produced by CYP1A1, suggesting a common pathway involving the aromatic ring system. nih.gov

Cytochrome P450 1B1 (CYP1B1) is another important enzyme involved in the metabolism of 7H-Dibenzo[c,g]carbazole (DBC), with a notable role in lung tissue. oup.comnih.gov In induced lung tissue, CYP1B1, along with CYP1A1 to a lesser extent, participates in DBC metabolism. oup.comoup.com

A key finding is that CYP1B1 is primarily responsible for the formation of 4-OH-DBC. oup.comnih.gov This particular metabolite is considered potent and leads to the formation of DBC-DNA adducts. oup.comnih.gov The expression of CYP1B1 is often elevated in tumor tissues compared to normal tissues, particularly in hormone-related cancers. plos.org This enzyme is involved in the metabolic activation of various procarcinogens, including polycyclic aromatic hydrocarbons, converting them into carcinogenic metabolites that can form DNA adducts. jcancer.org

Significant variability exists in the expression and activity of cytochrome P450 (CYP) enzymes, which in turn affects the metabolism of 7H-Dibenzo[c,g]carbazole (DBC). This variability can be observed between different species and among individuals within the same species. mdpi.comsemanticscholar.org

Interspecies Variability: The metabolic profiles of DBC can differ between species due to variations in the expression and function of CYP enzymes. oup.comnih.gov For instance, studies using mouse models have been instrumental in defining the roles of specific CYP1 enzymes, but direct extrapolation of these findings to humans requires caution due to known interspecies differences in drug metabolism. oup.comnih.govmdpi.comsemanticscholar.org The use of human liver S9 fractions in mutagenicity tests often yields different results compared to rat liver S9 fractions, highlighting this variability. semanticscholar.org

Inter-individual Variability: In humans, the expression and activity of CYP enzymes are influenced by genetic polymorphisms, leading to substantial inter-individual differences in drug and xenobiotic metabolism. mdpi.comsemanticscholar.orgnih.govmdpi.com The CYP1A2 and CYP3A4 enzymes, which are major players in drug metabolism, show less frequent severe loss-of-function alleles compared to other CYPs like CYP2C9, CYP2C19, and CYP2D6, which exhibit high genetic variability. mdpi.com This genetic diversity can result in individuals having normal, reduced, increased, or no enzyme activity, which can significantly impact their susceptibility to the toxic effects of compounds like DBC. mdpi.comsemanticscholar.org A phenotype characterized by low hepatic expression of CYP1A1 and CYP1A2, coupled with high lung expression of CYP1B1 and CYP1A1, may define a higher susceptibility to carcinogens such as DBC, particularly for non-pulmonary routes of exposure. oup.comnih.govresearchgate.net

Specific Metabolic Reactions and Intermediates

The metabolism of 7H-Dibenzo[c,g]carbazole (DBC) involves a series of specific reactions that produce various intermediates, some of which are reactive and can lead to toxicity. The initial and critical step is monooxygenase-mediated hydroxylation, which can occur at different positions on the DBC molecule. oup.com

Four potential activation mechanisms initiated by oxidation have been proposed: oup.comoup.com

Epoxide Formation: This is followed by the binding of negatively charged DNA base heteroatoms to the resulting carbonium cation.

Oxidation of Phenols to Diones: Phenolic metabolites of DBC can be further oxidized to form diones. oup.comoup.com Specifically, DBC-3,4-dione has been identified as a metabolite. researchgate.netresearchgate.net These dione (B5365651) metabolites, which have α,β-unsaturated carbon-carbon bonds, can act as Michael reaction acceptors for nucleic acid bases. oup.comoup.com

Direct Reaction of DBC Cation Radical with DNA: DBC can bind to DNA directly through the reaction of its cation radical with DNA. oup.comoup.com

Aldo-keto Reductase-Catalyzed Oxidation: This pathway can also lead to the formation of reactive metabolites. nih.govmedchemexpress.com

Computational studies have further elucidated the metabolic mechanism, suggesting that DBC metabolism in human CYP1A1 primarily occurs at the C5 position via an electrophilic addition-rearrangement mechanism. digitellinc.comnih.gov The pyrrole nitrogen is not thought to be directly involved in this metabolic process. digitellinc.comnih.gov

The following table summarizes the key enzymes and the primary metabolites they produce:

| Enzyme | Primary Metabolite(s) | Tissue/Condition of Primary Activity |

| CYP1A1 | 1-OH-DBC, 2-OH-DBC, (5+6)-OH-DBC | Induced Liver, Induced Lung |

| CYP1A2 | (5+6)-OH-DBC | Non-induced Liver |

| CYP1B1 | 4-OH-DBC | Induced Lung |

This table summarizes the primary metabolites of 7H-Dibenzo[c,g]carbazole produced by different cytochrome P450 enzymes based on available research. oup.comnih.gov

Hydroxylation Mechanisms

The primary and most critical step in the metabolism of DBC is hydroxylation, catalyzed mainly by cytochrome P450 (CYP) enzymes. nih.govmedchemexpress.com This process results in the formation of various phenolic metabolites. medchemexpress.comnih.gov Studies using rat liver microsomes have identified several monohydroxylated derivatives, with 5-OH-DBC and 3-OH-DBC being the major products, accounting for approximately 60% and 14% of the metabolites, respectively. nih.gov Other minor metabolites include 2-OH-DBC, 4-OH-DBC, and 6-OH-DBC. nih.gov

The specific CYP enzymes involved play a crucial role in determining the metabolic profile and subsequent biological activity. researchgate.net

CYP1A1: Primarily generates 1-OH-DBC, 2-OH-DBC, and (5+6)-OH-DBC. researchgate.netoup.com

CYP1A2: Mainly produces (5+6)-OH-DBC. researchgate.netoup.com

CYP1B1: Predominantly forms 4-OH-DBC, which is considered a potent metabolite leading to the formation of DNA adducts. researchgate.netoup.com

The formation of these hydroxylated metabolites is a key determinant for the subsequent activation or detoxification of DBC. oup.com For instance, 3-OH-DBC and 4-OH-DBC have been shown to produce higher levels of DNA adducts in mouse tissues compared to the parent compound, suggesting they are proximate carcinogens that require further activation. unimas.my In contrast, 2-OH-DBC and 4-OH-DBC did not show mutagenic activity in certain assays. researchgate.netoup.com

Nitroreduction Pathways

Nitrated derivatives of DBC can undergo metabolic activation through nitroreduction. acs.orgnih.gov This pathway, along with ring oxidation, is considered a primary route for the mutagenesis of nitrated DBC. acs.orgnih.gov The process involves the formation of an arylnitrenium ion, which is a reactive electrophile capable of causing genotoxic effects. acs.orgnih.gov The mutagenicity of different nitro-hydroxy-DBC isomers is generally consistent with the resonance stabilization of the positive charge on this arylnitrenium ion. acs.orgnih.gov For example, 5,9-Dinitro-DBC exhibits a stronger mutagenic response than 5-nitro-DBC, which correlates with its higher reduction potential. acs.orgnih.gov

Formation of Quinone Metabolites

A significant metabolic activation pathway for DBC involves the formation of quinone metabolites. researchgate.net Phenolic metabolites of DBC, such as 3-OH-DBC and 4-OH-DBC, can be further oxidized to form reactive o-quinones, like DBC-3,4-dione. researchgate.netresearchgate.net This dione is a Michael acceptor that can react with nucleophilic sites on DNA bases, forming stable and depurinating DNA adducts. researchgate.netresearchgate.net The synthesis of DBC-3,4-dione from 3-OH-DBC or 4-OH-DBC has been achieved chemically, and its ability to form adducts with nucleic acid bases has been demonstrated. researchgate.net Specifically, adducts with adenine (B156593) and cytosine have been characterized. nih.gov

One-Electron Activation Pathways

One-electron oxidation represents another potential pathway for the metabolic activation of DBC. researchgate.net This mechanism leads to the formation of a radical cation intermediate that can react with DNA. researchgate.netnih.gov Due to its relatively low ionization potential, DBC is susceptible to this type of oxidation. researchgate.net Iodine oxidation of DBC in the presence of deoxyguanosine (dG) or deoxyadenosine (B7792050) (dA) has been shown to produce several adducts, including DBC-5-N7Gua, DBC-6-N7Gua, DBC-6-C8Gua, DBC-5-N7Ade, DBC-5-N3Ade, and DBC-5-N1Ade. researchgate.net However, studies in mouse liver have indicated that while one-electron oxidation does occur, it is a minor pathway, accounting for a small percentage of the total DNA adducts formed compared to stable adducts. nih.govoup.com

Aldo-Keto Reductase-Catalyzed Oxidation

Aldo-keto reductases (AKRs) are involved in the metabolic activation of DBC by catalyzing the oxidation of its metabolites. nih.gov Specifically, AKRs can oxidize monohydroxylated DBC derivatives to yield reactive o-quinones. researchgate.net For instance, rat AKR1C9 catalyzes the oxidation of polycyclic aromatic hydrocarbon (PAH) trans-dihydrodiols to reactive PAH o-quinones. researchgate.net This pathway is thought to contribute to the carcinogenicity of PAHs. researchgate.net In the context of DBC, DBC-3,4-dione has been identified as a metabolite, and it has been shown to form adducts with nucleic acid bases in vitro. researchgate.net The expression of both CYP1B1 and aldo-keto reductase 1C9 (AKR1C9) can be induced by DBC and its derivatives. nih.gov

Conjugation Reactions of 7H-Dibenzo[c,g]carbazole Metabolites

Following the initial metabolic transformations, the resulting metabolites of 7H-Dibenzo[c,g]carbazole can undergo conjugation reactions. These reactions are typically part of a detoxification process, rendering the metabolites more water-soluble and facilitating their excretion. While specific studies on the conjugation of DBC metabolites are not extensively detailed in the provided context, it is known that reactive intermediates formed by CYP1A2 activation can be substrates for conjugation reactions mediated by N-acetyltransferase (NAT). nih.gov The co-expression of CYP1A2 and NAT has been shown to significantly reduce or eliminate the mutagenicity of DBC and its derivatives, highlighting the importance of conjugation in their detoxification. nih.gov Excretion products of DBC metabolism can include unconjugated metabolites or other conjugation products, such as N-acetates or glutathione (B108866) conjugates. oup.comoup.com

Metabolic Activation and Detoxication Pathways of 7H-Dibenzo[c,g]carbazole

Activation Pathways:

Formation of Reactive Phenols: Hydroxylation can produce metabolites like 3-OH-DBC and 4-OH-DBC, which are considered proximate carcinogens requiring further activation. unimas.my

Formation of Quinones: These phenolic metabolites can be further oxidized to reactive o-quinones, such as DBC-3,4-dione, which can form DNA adducts. researchgate.netresearchgate.net

One-Electron Oxidation: This pathway generates radical cations that can bind to DNA, although it is considered a minor route of activation. researchgate.netnih.gov

Nitroreduction: For nitrated derivatives of DBC, nitroreduction leads to the formation of mutagenic arylnitrenium ions. acs.orgnih.gov

Detoxification Pathways:

Conjugation: Metabolites can be conjugated with molecules like glucuronic acid, sulfate (B86663), or glutathione, a process that generally increases their water solubility and facilitates their removal from the body. The involvement of N-acetyltransferase in conjugating reactive intermediates formed by CYP1A2 is a key detoxification step. nih.gov

Formation of Less Reactive Metabolites: Not all hydroxylated metabolites are equally reactive. The formation of certain phenols may represent a detoxification step if they are not further activated.

The specific balance between these pathways is influenced by the expression levels of various enzymes in different tissues, which can explain the tissue-specific carcinogenicity of DBC. researchgate.netnih.gov For example, high expression of CYP1B1 in the lung is associated with the formation of the potent metabolite 4-OH-DBC, potentially increasing susceptibility to lung carcinogenesis. researchgate.netoup.com Conversely, the induction of CYP1A1 and CYP1A2 in the liver may contribute more to detoxification. researchgate.net

Molecular Toxicology and Carcinogenesis of 7h Dibenzo C,g Carbazole

Evidence of Carcinogenicity in Experimental Animal Models

7H-Dibenzo[c,g]carbazole (DBC) is recognized as a potent carcinogen in multiple experimental animal models, including mice, rats, and hamsters. lineavitale.comlbl.gov It demonstrates both local and systemic carcinogenic effects, inducing tumors at the site of application as well as in distant organs. lineavitale.comnih.gov The International Agency for Research on Cancer (IARC) has classified 7H-Dibenzo[c,g]carbazole as possibly carcinogenic to humans (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals. lbl.gov Studies have shown that DBC's carcinogenic activity is comparable to that of other well-known polycyclic aromatic hydrocarbons like benzo[a]pyrene (B130552). researchgate.net Its carcinogenic potential necessitates metabolic activation to reactive intermediates that can damage cellular macromolecules, a critical step in chemical carcinogenesis. nih.govmdpi.com

The carcinogenicity of 7H-Dibenzo[c,g]carbazole manifests in a variety of organs, with the specific tumor site often depending on the animal model and the route of administration. Research has consistently demonstrated DBC's ability to induce tumors in the lung, liver, skin, and forestomach. lineavitale.comacs.orgrarediseasesjournal.com

Liver: DBC is a potent hepatocarcinogen, particularly in mice. rarediseasesjournal.com Following oral or subcutaneous administration, it has been shown to induce hepatomas (liver tumors). lineavitale.com The strong preference for the liver is linked to high levels of DBC-DNA binding in this organ compared to others.

Lung: The respiratory tract is another significant target for DBC-induced carcinogenesis. acs.org Intratracheal administration in hamsters resulted in a high incidence of tumors in the bronchi and trachea, including squamous cell carcinomas. lineavitale.com Studies in sensitive mouse strains, such as the A/J mouse, have also confirmed its potent carcinogenicity in the lung following systemic administration. acs.org

Skin: When applied topically to mouse skin, DBC acts as a powerful skin carcinogen, capable of inducing papillomas and other skin tumors. researchgate.net Its tumor-initiating ability in the skin is comparable to that of benzo[a]pyrene. researchgate.net

Forestomach: Oral administration of DBC to mice has been shown to cause tumors in the forestomach. lineavitale.com

Subcutaneous Tissue: When administered subcutaneously, DBC can induce local sarcomas at the site of injection. rarediseasesjournal.com

Table 1: Organ-Specific Tumor Induction by 7H-Dibenzo[c,g]carbazole in Animal Models

| Animal Model | Target Organ(s) | Tumor Type(s) |

| Mouse | Liver | Hepatomas lineavitale.comrarediseasesjournal.com |

| Lung | Adenomas acs.org | |

| Skin | Papillomas, Carcinomas researchgate.net | |

| Forestomach | Tumors, Papillomas lineavitale.com | |

| Subcutaneous Tissue | Sarcomas rarediseasesjournal.com | |

| Hamster | Respiratory Tract (Trachea, Bronchi) | Squamous Cell Carcinomas lineavitale.com |

Carcinogenesis studies involving 7H-Dibenzo[c,g]carbazole have established a clear dose-response relationship, where higher exposure levels lead to a greater incidence and multiplicity of tumors. acs.org This relationship is fundamental to assessing its carcinogenic potency.

In a study using strain A/J mice, a single intraperitoneal injection of DBC resulted in a dose-dependent increase in lung tumors when observed eight months later. acs.org Mice treated with a lower dose developed an average of 4.7 tumors per mouse, whereas those receiving a higher dose developed an average of 48.1 tumors per mouse. acs.org Similarly, dose-response analyses of oral carcinogenicity studies have been used to estimate the cancer potency of DBC, forming the basis for risk assessment. These findings underscore that the carcinogenic risk associated with DBC is directly related to the level of exposure.

Table 2: Dose-Response of Lung Tumor Induction in Strain A/J Mice

| Dose of 7H-Dibenzo[c,g]carbazole | Average Lung Tumors per Mouse |

| 5 mg/kg | 4.7 +/- 1.2 acs.org |

| 40 mg/kg | 48.1 +/- 5.5 acs.org |

Genotoxicity of 7H-Dibenzo[c,g]carbazole

The carcinogenicity of 7H-Dibenzo[c,g]carbazole is intrinsically linked to its genotoxic properties. nih.gov The compound itself is not directly reactive but requires metabolic biotransformation into intermediates that can damage genetic material. mdpi.com This metabolic activation is primarily carried out by the cytochrome P450 (CYP) family of enzymes. nih.gov The genotoxic effects of DBC have been demonstrated in various experimental systems, manifesting as DNA strand breaks, the formation of micronuclei, and mutations. mdpi.com These genotoxic events, particularly the formation of covalent bonds between DBC metabolites and DNA, are considered a critical step in the initiation of cancer.

A key mechanism of 7H-Dibenzo[c,g]carbazole's genotoxicity is its ability to form covalent DNA adducts after metabolic activation. nih.gov These adducts are lesions in the DNA that can lead to mutations if not properly repaired. The formation and persistence of DNA adducts in target tissues are strongly correlated with the carcinogenic activity of DBC. acs.org

Studies using ³²P-postlabeling assays have shown that DBC forms multiple distinct DNA adducts in various tissues of treated animals, including the liver, lung, and skin. acs.org The levels and patterns of these adducts can be tissue-specific. For instance, following systemic administration in mice, the liver exhibits significantly higher levels of total DNA adducts compared to other organs like the kidney, lung, or skin, which aligns with its known hepatocarcinogenicity. Furthermore, the specific profile of adducts can differ between organs; the major adduct detected in the liver is chromatographically distinct from the major adduct found in the lung.

The metabolic activation of 7H-Dibenzo[c,g]carbazole can occur at both its carbon atoms and its pyrrole (B145914) nitrogen, leading to reactive species that bind to specific sites on DNA bases. nih.gov One significant activation pathway is one-electron oxidation, which produces a DBC radical cation. This cation is highly reactive and binds to the nucleophilic centers of purine (B94841) bases in DNA.

Research has identified several specific depurinating adducts formed through this mechanism. The C-5 and C-6 positions of DBC have been shown to bind to the N-7 position of guanine (B1146940) (forming DBC-5-N7Gua and DBC-6-N7Gua) and various positions on adenine (B156593) (forming DBC-5-N7Ade, DBC-5-N3Ade, DBC-5-N1Ade, and DBC-6-N3Ade). Additionally, an adduct involving the C-6 position of DBC and the C-8 position of guanine (DBC-6-C8Gua) has been identified.

DNA adducts formed by 7H-Dibenzo[c,g]carbazole can be broadly categorized as stable or depurinating. Stable adducts remain covalently bound to the DNA backbone unless removed by cellular repair mechanisms. Depurinating adducts, however, are characterized by a chemically unstable bond between the carcinogen and the DNA base, which can spontaneously break, leaving behind an apurinic (AP) site—a gap in the DNA sequence. These AP sites can lead to mutations during DNA replication and are considered to be critically involved in tumor initiation.

Studies involving the in vitro activation of DBC with rat liver microsomes, which mimics the metabolic action of cytochrome P450 enzymes, revealed that the vast majority of adducts formed are of the depurinating type. In this system, approximately 96% of the total adducts were identified as depurinating adducts, while only 4% were unidentified stable adducts. This indicates that activation of DBC by cytochrome P450 predominantly leads to the formation of unstable, depurinating adducts through a one-electron oxidation pathway.

DNA Adduct Formation by 7H-Dibenzo[c,g]carbazole.

Role of Metabolic Activation in DNA Adduct Formation

The carcinogenicity of 7H-Dibenzo[c,g]carbazole (DBC) is intrinsically linked to its metabolic activation into reactive electrophilic species that can covalently bind to DNA, forming DNA adducts. oup.comkcl.ac.uk This bioactivation process is a critical initial step in the mechanism of chemical carcinogenesis. The metabolic pathways of DBC are complex and can be activated at both the ring carbon atoms and the pyrrole nitrogen. nih.gov The specific pathway of biotransformation may be associated with the tissue and organ specificity of DBC's carcinogenic effects. nih.gov

Several enzymatic systems are pivotal in the metabolic activation of DBC. The cytochrome P450 (CYP) family of enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, plays a crucial role in the initial oxidation of the DBC molecule. nih.govresearchgate.netoup.com These enzymes facilitate the formation of various hydroxylated metabolites, such as 3-OH-DBC and 4-OH-DBC, which are considered proximate genotoxicants. oup.comresearchgate.net Further oxidation of these phenolic derivatives can lead to the formation of reactive o-quinones, which can then form both stable and depurinating DNA adducts. acs.orgresearchgate.net For instance, DBC-3,4-dione, an o-quinone of DBC, has been shown to react with nucleic acid bases to form various adducts. acs.org

Another proposed mechanism of metabolic activation is one-electron oxidation, which leads to the formation of radical cation intermediates. oup.com These radical cations are electrophilic and can bind to DNA, often resulting in unstable adducts that can lead to spontaneous depurination and the formation of apurinic sites in the DNA. oup.comoup.com However, some research suggests that one-electron oxidation may not be the primary route of metabolic activation and DNA binding for DBC in vivo. oup.comoup.com

The aldo-keto reductase-catalyzed oxidation pathway is also involved in the metabolic activation of DBC. nih.gov The ultimate carcinogenic metabolites of DBC have not been definitively identified, and it is likely that multiple metabolic pathways contribute to its genotoxicity. nih.gov The balance between metabolic activation and detoxification pathways is a key determinant of the extent of DNA adduct formation and, consequently, the carcinogenic potential of DBC.

Induction of DNA Strand Breaks

Exposure to 7H-Dibenzo[c,g]carbazole and its metabolites can lead to the induction of DNA strand breaks. mdpi.com Studies utilizing human keratinocytes (HaCaT cells) have demonstrated that DBC is capable of causing significant levels of DNA strand breaks. researchgate.netresearchgate.net The formation of these breaks is a hallmark of genotoxic damage and can arise from several mechanisms, including the direct chemical interaction of reactive metabolites with the phosphodiester backbone of DNA or as a consequence of cellular DNA repair processes attempting to remove bulky DNA adducts. If left unrepaired or if repaired incorrectly, DNA strand breaks can lead to more severe chromosomal damage and genomic instability.

Micronuclei Formation

7H-Dibenzo[c,g]carbazole has been shown to induce the formation of micronuclei, which are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. mdpi.comnih.gov The formation of micronuclei is an indicator of both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.

In vitro studies using genetically engineered Chinese hamster V79 cells that stably express human cytochrome P450 1A1 (CYP1A1) have shown a dose-dependent increase in the number of micronuclei following exposure to DBC. nih.gov The use of antikinetochore immunostaining revealed that DBC induced approximately equal levels of both kinetochore-positive and kinetochore-negative micronuclei, suggesting that it can cause both chromosome breakage and chromosome loss. nih.gov Furthermore, significant levels of micronuclei have been observed in human keratinocytes exposed to DBC. researchgate.netresearchgate.net The induction of micronuclei highlights the potential of DBC to cause significant chromosomal damage, a key event in carcinogenesis.

Mutagenicity in Cellular and Bacterial Systems (e.g., Salmonella typhimurium, human fibroblasts)

7H-Dibenzo[c,g]carbazole exhibits mutagenic activity in both bacterial and mammalian cell systems, although this often requires metabolic activation. nih.govnih.govaacrjournals.org In human epithelial cell-mediated assays using repair-deficient diploid human fibroblasts (from a xeroderma pigmentosum patient) as target cells, DBC induced mutations in a dose-dependent manner. nih.govaacrjournals.org The mutagenic potential of DBC was found to be higher than its N-methyl derivative, MeDBC. nih.govaacrjournals.org

In bacterial systems, the mutagenicity of DBC has been evaluated using various strains of Salmonella typhimurium. nih.govacs.orgacs.org While reverse-mutation plate-incorporation assays with strains TA98 and TA100 were negative without an exogenous activation system, DBC was found to be mutagenic in a forward mutation assay in strain TM677. nih.govepa.gov Some studies have reported a positive mutagenic response for DBC in S. typhimurium strain TA100 in the presence of a metabolic activation system (S9 fraction from rat liver). acs.orgacs.org The inconsistencies in the results of some Salmonella assays may be due to variations in the metabolic activation systems used. acs.org

Studies with hydroxylated derivatives of DBC in Salmonella typhimurium suggest that this compound can act as a base pair substitution mutagen. acs.org The phenolic metabolites, 3-OH-DBC and 4-OH-DBC, showed enhanced mutagenic activity in strain TA100, which is indicative of base pair substitution mutations, particularly when a metabolic activation system (S9) was present. acs.org

The mutagenic activity of 7H-Dibenzo[c,g]carbazole and its metabolites has also been associated with frameshift mutagenesis. acs.org While the increases in mutagenicity of phenolic DBC derivatives were not significant in Salmonella typhimurium strain TA98 (a strain used to detect frameshift mutagens), this suggests they are weak frameshift mutagens. acs.org However, nitrated derivatives of DBC have shown higher mutagenicity in strain TA98, indicating that different derivatives of DBC may have varying capacities to induce frameshift mutations. acs.org

Molecular Mechanisms of Carcinogenic Action

The carcinogenic action of 7H-Dibenzo[c,g]carbazole is a multi-step process that is initiated by its metabolic activation to reactive intermediates that damage DNA. nih.govresearchgate.net The formation of covalent DNA adducts is a key molecular event. nih.gov These adducts can lead to misreplication of DNA, resulting in mutations in critical genes that control cell growth and differentiation, such as oncogenes and tumor suppressor genes. nih.gov

A significant aspect of DBC's molecular mechanism of action involves the aryl hydrocarbon receptor (AHR). The induction of AHR-regulated genes, including those in the CYP1 family of enzymes, can influence the genotoxicity of DBC. researchgate.net Interestingly, studies have shown that DBC-DNA adduct levels are significantly higher in AHR-null mice, suggesting that the induction of AHR-regulated genes may, in some contexts, decrease the genotoxicity of DBC. researchgate.netoup.com

The types of mutations induced by DBC can provide insights into its carcinogenic mechanism. In strain A/J mouse lung tumors, DBC has been shown to cause a high frequency of A→T transversions in the K-ras oncogene, particularly in the third base of codon 61. nih.gov This specific mutation pattern has not been commonly observed with other chemical carcinogens in this model system, suggesting a distinct mutagenic signature for DBC. nih.gov The activation of oncogenes like K-ras through such mutations is a critical step in the development of tumors.

The tissue-specific carcinogenicity of DBC is likely influenced by the differential expression of metabolic enzymes in various tissues. researchgate.netresearchgate.net For example, the high expression of CYP1B1 in the lung may contribute to the formation of the potent 4-OH-DBC metabolite, which readily forms DNA adducts, potentially explaining the susceptibility of the lung to DBC-induced carcinogenesis. researchgate.netoup.com

Formation of DNA-Reactive Electrophiles (e.g., Arylnitrenium Ions, Carbonium Cations)

The biotransformation of 7H-Dibenzo[c,g]carbazole (DBC) is a critical step in its carcinogenesis, leading to the formation of DNA-reactive electrophiles. The metabolic activation of DBC can occur through two primary pathways: oxidation at the ring carbon atoms and at the pyrrole nitrogen. nih.gov The cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1A2, plays a pivotal role in the metabolism of DBC. nih.govoup.comnih.gov One-electron oxidation and aldo-keto reductase-catalyzed oxidation are also involved in its metabolic activation. nih.gov

Metabolism of DBC by CYP enzymes can lead to the formation of various hydroxylated metabolites. oup.com For instance, CYP1A1 is primarily involved in generating 1-OH, 2-OH, and (5+6)-OH-DBC, while CYP1A2 mainly produces (5+6)-OH-DBC, and CYP1B1 is associated with the formation of 4-OH-DBC. oup.com The formation of these metabolites is a key step, as further oxidation can lead to the generation of highly reactive electrophiles. It is hypothesized that DBC can be metabolically activated by oxidation to reactive Michael acceptor o-quinones, such as DBC-3,4-dione, which can then form DNA adducts. epa.gov

Furthermore, the nitration of DBC can lead to the formation of nitrated derivatives that can be metabolically activated to mutagenic compounds. acs.org The metabolic activation of nitrated DBC is thought to proceed through both nitroreduction and ring oxidation, leading to the formation of arylnitrenium ions that can react with cellular nucleophiles like DNA. acs.org The resonance stabilization of the positive charge on the arylnitrenium ion is a factor in the mutagenicity of these compounds. acs.org

Interaction with Cellular Macromolecules

Once formed, the reactive electrophilic metabolites of 7H-Dibenzo[c,g]carbazole can covalently bind to cellular macromolecules, including DNA and proteins. The formation of DBC-DNA adducts is considered a crucial event in the initiation of carcinogenesis. tandfonline.com In vitro studies have demonstrated that DBC binds to polynucleotides, RNA, and DNA, with a preference for polyguanylic acid (poly[G]). nih.gov This binding is dependent on a microsomal activating system. nih.gov

Studies in mice have shown that DBC forms DNA adducts in various tissues, including the skin, liver, and lung, which are target organs for its carcinogenicity. tandfonline.comnih.gov The pattern and levels of these adducts can be tissue-specific. For example, in one study, the major adduct in the liver was adduct 6, while in the lung it was adduct 3, and in the skin, adducts 2 and 3 were predominant. tandfonline.com This suggests that the metabolic activation of DBC and the subsequent DNA adduct formation are dependent on the specific target tissue. tandfonline.com

The interaction of DBC and its derivatives with both nuclear DNA (nuDNA) and mitochondrial DNA (mtDNA) has been investigated. nih.gov In mouse liver, the adduct levels were initially higher in nuDNA, but over time, a substantial increase in mtDNA adducts was observed. nih.gov The non-hepatocarcinogenic N-methyl-DBC induced a very low number of adducts compared to the hepatocarcinogenic DBC and 5,9-dimethyl-DBC. nih.gov

Modulation of Gene Expression (e.g., CYP1A1)

7H-Dibenzo[c,g]carbazole and its derivatives can modulate the expression of genes involved in their own metabolism, most notably the cytochrome P450 1A1 (CYP1A1) gene. nih.gov The induction of CYP1A1 is mediated through the activation of the aryl hydrocarbon receptor (AhR). nih.gov Both DBC and its potent liver carcinogen derivative, 5,9-dimethyldibenzo[c,g]carbazole (DiMeDBC), are effective inducers of CYP1A1 and CYP1A2 expression. nih.gov

In rat liver epithelial cells, DiMeDBC was found to be the most potent inducer of CYP1A1 and CYP1A2 among the tested compounds, which also included DBC and N-methyl-DBC. nih.gov Both DBC and DiMeDBC also induced the expression of CYP1B1. nih.gov In contrast, N-MeDBC, a tissue-specific sarcomagen, did not significantly upregulate CYP1A1/2. nih.gov The induction of these metabolic enzymes can influence the balance between detoxification and metabolic activation of DBC, thereby affecting its carcinogenic potential. In some instances, the induction of AHR-regulated genes like those in the CYP1 family can decrease the genotoxicity of DBC. oup.com

Photoactivation and Oxidative Stress

In addition to metabolic activation, 7H-Dibenzo[c,g]carbazole can be photoactivated by ultraviolet A (UVA) light. nih.gov This photoactivation can lead to strong genotoxicity and the generation of oxidative stress. nih.gov The extended aromatic ring system of DBC allows it to absorb UVA radiation, leading to the formation of reactive oxygen species (ROS). nih.gov

Studies on the parent compound, carbazole (B46965), have shown that it can generate ROS, such as superoxide (B77818) anions, through a type-I photodynamic reaction, causing phototoxicity in human keratinocytes. nih.gov This process can induce single-strand DNA damage and apoptosis. nih.gov The generation of ROS by photosensitized carbazoles is associated with the downregulation of antioxidant genes. nih.gov The photoactivation of DBC represents an additional mechanism by which this compound can exert its toxic and carcinogenic effects, particularly in tissues exposed to sunlight, such as the skin.

Cellular Responses to 7H-Dibenzo[c,g]carbazole Exposure (e.g., p53 phosphorylation, H2AX phosphorylation, inhibition of DNA replication and transcription)

Exposure of cells to 7H-Dibenzo[c,g]carbazole and its derivatives can trigger a range of cellular responses aimed at mitigating the damage caused by this carcinogen. In rat liver epithelial cells, the potent liver carcinogens DBC and 5,9-dimethyldibenzo[c,g]carbazole (DiMeDBC) caused a significant increase in the phosphorylation of p53 at Ser15. nih.gov This phosphorylation is a key event in the activation of the p53 tumor suppressor protein, which can lead to cell cycle arrest or apoptosis.

Furthermore, in human keratinocytes, both DBC and the sarcomagen N-methyl-DBC induced the phosphorylation of histone H2AX. researchgate.net The phosphorylation of H2AX is an early cellular response to DNA double-strand breaks and is a marker of DNA damage. nih.gov

In terms of cellular processes, DBC has been shown to inhibit DNA synthesis. researchgate.net In a study using human liver cell lines, DBC inhibited DNA synthesis in HepG2 and HLF cells at lower concentrations. researchgate.net This inhibition of DNA replication is a likely consequence of the formation of bulky DNA adducts that block the progression of the replication machinery.

Tissue and Organ Specificity in 7H-Dibenzo[c,g]carbazole Toxicity

The toxicity and carcinogenicity of 7H-Dibenzo[c,g]carbazole (DBC) exhibit significant tissue and organ specificity. Experimental animal studies have identified the liver, skin, and lung as primary target organs for DBC-induced tumors. tandfonline.comnih.gov The route of administration can influence the site of tumor development. For instance, topical application of DBC is associated with skin and liver cancer, while intraperitoneal injection can lead to lung tumors. tandfonline.com

The tissue-specific effects of DBC are closely linked to the differential expression and activity of metabolic enzymes in various organs. researchgate.net The metabolic activation of DBC is a function of the specific target tissue, leading to distinct patterns of DNA adducts. tandfonline.com For example, studies in mice have shown that the major DNA adducts formed in the liver, lung, and skin are different, regardless of the route of administration or exposure regimen. tandfonline.com This suggests that tissue-specific metabolic pathways determine the nature of the ultimate carcinogenic metabolites and their interaction with DNA.

The table below summarizes the tissue-specific DNA adducts of 7H-Dibenzo[c,g]carbazole observed in mice.

| Tissue | Major DNA Adduct(s) | Reference |

| Liver | Adduct 6 | tandfonline.com |

| Lung | Adduct 3 | tandfonline.comnih.gov |

| Skin | Adducts 2 and 3 | tandfonline.com |

Furthermore, derivatives of DBC can exhibit even more pronounced tissue specificity. For example, 5,9-dimethyl-DBC is exclusively hepatocarcinogenic, while N-methyl-DBC is exclusively sarcomagenic. nih.gov This high degree of tissue specificity is thought to be due to differences in their metabolic activation pathways in different tissues. researchgate.net

Comparative Toxicology with Other Carcinogenic Hydrocarbons (e.g., Benzo[a]pyrene)

7H-Dibenzo[c,g]carbazole (DBC) is a heterocyclic aromatic compound, and its toxicological profile is often compared to that of homocyclic polycyclic aromatic hydrocarbons (PAHs) such as benzo[a]pyrene (B[a]P). Both DBC and B[a]P are products of incomplete combustion and are potent carcinogens. nih.govresearchgate.net

In terms of carcinogenic potency, studies in mouse skin have shown that DBC is as potent a carcinogen as B[a]P. nih.gov Both compounds produced tumors in a high percentage of treated mice with similar latency periods. nih.gov In contrast, another heterocyclic aromatic, dibenz[a,j]acridine, was found to be a weaker carcinogen. nih.gov In the respiratory tract of hamsters, DBC appears to be a stronger carcinogen than B[a]P. inchem.org

The metabolic activation of both DBC and B[a]P involves cytochrome P450 enzymes. nih.govnih.gov However, the specific metabolites and DNA adducts formed can differ. In vitro studies have shown that B[a]P binding to nucleic acids was approximately 10-fold higher than DBC binding under the same experimental conditions. nih.gov The interaction between DBC and B[a]P in mixtures can be complex, with evidence of both antagonistic and synergistic effects on genotoxicity, depending on the experimental conditions and cell type. researchgate.net

The table below provides a comparative overview of some toxicological aspects of 7H-Dibenzo[c,g]carbazole and Benzo[a]pyrene.

| Feature | 7H-Dibenzo[c,g]carbazole | Benzo[a]pyrene | References |

| Carcinogenic Potency (Mouse Skin) | As potent as B[a]P | Potent carcinogen | nih.gov |

| Primary Target Organs | Liver, skin, lung | Lung, skin, bladder | tandfonline.comnih.govepa.gov |

| Metabolic Activation | CYP1A1, CYP1A2, CYP1B1 | CYP1A1, CYP1B1 | nih.govoup.com |

| DNA Adduct Formation | Forms multiple adducts in target tissues | Forms diol-epoxide DNA adducts | nih.govtandfonline.comepa.gov |

Computational Approaches in 7h Dibenzo C,g Carbazole Research

Quantum Mechanical (QM) Calculations

Quantum mechanical (QM) calculations are foundational in the computational study of 7H-Dibenzo[c,g]carbazole, enabling detailed investigation into its fundamental chemical properties. These methods solve the Schrödinger equation for the molecule, providing a comprehensive description of its electronic structure and behavior.

Electronic Structure Analysis and Reactivity Prediction

Analysis of the electronic structure of 7H-Dibenzo[c,g]carbazole is crucial for predicting its reactivity towards other chemical species, particularly in the context of metabolic activation. QM calculations reveal the distribution of electron density across the molecule's aromatic system. This information helps identify sites that are susceptible to electrophilic attack, a common step in the metabolism of polycyclic aromatic compounds.

Studies have shown that for DBC, electrophilic substitution is favored at the C5 position (and the symmetric C9 position). This preference is attributed to the favorable localization of charge at these "K-region" sites, which stabilizes the intermediate transition states during a reaction. By mapping out properties like the Fukui function and local ionization energy, researchers can quantitatively predict the most probable sites for metabolic reactions. researchgate.net

Reaction Mechanism Elucidation (e.g., Electrophilic Addition-Rearrangement)

Quantum mechanical calculations are instrumental in elucidating complex reaction mechanisms. For the biotransformation of DBC catalyzed by cytochrome P450 (CYP) enzymes, QM studies have been pivotal in detailing the metabolic pathway. nih.gov

A significant finding from these computational investigations is the elucidation of a distinct "electrophilic addition-rearrangement" mechanism. nih.gov In this process, the active oxygen species of the CYP enzyme first attacks a carbon atom on the DBC molecule (electrophilic addition). This is followed by a structural reorganization, such as a hydride shift, to form a more stable intermediate before the final product is formed. nih.govlibretexts.org This level of mechanistic detail allows for a precise understanding of how DBC is processed in biological systems, which is key to understanding its broader environmental and health implications. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a specific class of quantum mechanical methods that has become particularly popular for studying large molecules like 7H-Dibenzo[c,g]carbazole due to its favorable balance of accuracy and computational cost. DFT is widely applied to predict various properties, from metabolic fate to spectroscopic signatures. researchgate.net

Prediction of Metabolic Sites

DFT calculations, often combined with molecular dynamics (MD) simulations, are used to predict the specific sites on the 7H-Dibenzo[c,g]carbazole molecule that are most likely to be metabolized. nih.gov By simulating the docking of DBC into the active site of metabolic enzymes like human CYP1A1, researchers can identify which atoms are positioned for a reaction to occur. nih.gov

Computational studies have identified the C5 position of DBC as the dominant site for metabolism, while also showing that the pyrrole (B145914) nitrogen is unlikely to be involved in the process. nih.gov These predictions align well with experimental observations from in vitro metabolism studies, which have identified hydroxylated derivatives such as 5-OH-DBC as major metabolites. This agreement between theoretical prediction and experimental results validates the accuracy of the computational models.

| Predicted Metabolic Site (Computational) | Experimentally Identified Metabolites | Reference |

|---|---|---|

| C5 (dominant site) | 5-OH-DBC (major metabolite) | nih.gov |

| C1, C2, C3, C4 | 1-OH-DBC, 2-OH-DBC, 3-OH-DBC, 4-OH-DBC | nih.gov |

| Pyrrole Nitrogen (predicted not to participate) | N-hydroxylation not typically reported as a primary pathway | nih.govnih.gov |

Energy Barrier Calculations for Biotransformation Reactions

A key advantage of DFT is its ability to calculate the energy profiles of chemical reactions, including the energy barriers (activation energies) of transition states. This information is critical for determining the kinetics and feasibility of a proposed reaction mechanism.

For the metabolism of 7H-Dibenzo[c,g]carbazole by the CYP1A1 enzyme, DFT calculations have determined the energy barrier for the rate-limiting step of the electrophilic addition-rearrangement mechanism. nih.gov

| Reaction Mechanism | Catalyzing Enzyme | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Electrophilic Addition-Rearrangement | CYP1A1 | 21.74 | nih.gov |

This calculated value provides a quantitative measure of how quickly this metabolic transformation can occur, offering crucial data for models of the compound's persistence and biological impact. nih.gov

Spectroscopic Property Prediction and Validation

DFT and its time-dependent extension (TD-DFT) can be used to predict various spectroscopic properties of molecules, such as their UV-Vis absorption spectra, nuclear magnetic resonance (NMR) chemical shifts, and vibrational frequencies. jnsam.comresearchgate.net These theoretical predictions serve as a powerful tool for interpreting experimental data and confirming the identity of reaction products, such as metabolites.

For carbazole (B46965) derivatives, DFT calculations have been shown to provide reliable data on their spectroscopic characteristics. jnsam.com In the context of 7H-Dibenzo[c,g]carbazole research, theoretical spectra can be calculated for proposed metabolites. These predicted spectra can then be compared with experimental spectroscopic data (e.g., fluorescence or NMR spectra) of compounds isolated after in vitro metabolic reactions. A strong correlation between the predicted and measured spectra provides robust validation for the identification of the metabolite's structure. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-evolution of molecular systems, providing detailed insights into the interactions between 7H-Dibenzo[c,g]carbazole (DBC) and biological macromolecules. researchgate.net These simulations have been instrumental in elucidating the mechanisms of DBC metabolism, particularly its interactions with metabolic enzymes. By calculating the trajectory of atoms and molecules over time, MD simulations can reveal the dynamic processes of ligand binding, conformational changes, and the stability of protein-ligand complexes. researchgate.net

Protein-Ligand Interaction Studies (e.g., 7H-Dibenzo[c,g]carbazole binding to CYP enzymes)

A primary application of MD simulations in DBC research is the study of its interaction with Cytochrome P450 (CYP) enzymes, which are crucial for its metabolic activation. nih.govnih.gov The human CYP1A1 enzyme, in particular, has been a focus of computational studies to understand the metabolic mechanism of DBC. nih.govdigitellinc.com

MD simulations have shown that DBC binds within the active site of CYP1A1, driven primarily by nonpolar solvation energies. nih.gov These simulations help to identify the key amino acid residues that stabilize the complex and orient the DBC molecule for metabolism. The stability of the DBC-CYP1A1 complex is a critical factor for its subsequent metabolic transformation, and MD simulations provide a dynamic view of this interaction that static models cannot capture. nih.govdigitellinc.com

Binding Modes and Conformations

Computational studies combining molecular docking with MD simulations have revealed that 7H-Dibenzo[c,g]carbazole can bind to the CYP1A1 active site in at least two distinct modes or conformations. nih.govdigitellinc.com The formation of these different binding modes is dictated by specific interactions with amino acid residues.

Mode 1: This is considered a "reactive" conformation. It is characterized by the formation of a hydrogen bond between the DBC molecule and the amino acid residue Asp320. This orientation positions the C5 atom of DBC favorably for metabolism. nih.govdigitellinc.com

Mode 2: This is considered a non-reactive conformation. In this mode, a hydrogen bond is formed with the Ser116 residue. This binding orientation is not conducive to the metabolic process. nih.govdigitellinc.com